molecular formula C9H15NO B13188416 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one

2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one

Cat. No.: B13188416
M. Wt: 153.22 g/mol
InChI Key: CDVRMDUOHDTKFK-UHFFFAOYSA-N
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Description

2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is characterized by a cyclobutyl ring attached to a prop-2-en-1-one moiety, with a methylamino group on the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methylamino group: This step involves the reaction of the cyclobutyl ring with methylamine under controlled conditions.

    Formation of the prop-2-en-1-one moiety: This can be done through various organic reactions such as aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group or other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or other nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxides or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors or enzymes: Affecting their activity and leading to various biological effects.

    Modulate signaling pathways: Influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutyl-2-methylpropan-1-one: Similar in structure but lacks the methylamino group.

    2-Methyl-1-{1-[(methylamino)methyl]cyclobutyl}propan-1-one: Similar but with different positioning of functional groups.

Uniqueness

2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one is unique due to its specific combination of a cyclobutyl ring, a prop-2-en-1-one moiety, and a methylamino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)8(11)9(10-3)5-4-6-9/h10H,1,4-6H2,2-3H3

InChI Key

CDVRMDUOHDTKFK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1(CCC1)NC

Origin of Product

United States

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